羟基邻甲苯基乙酸

描述

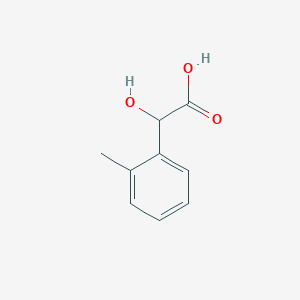

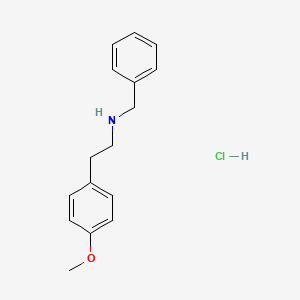

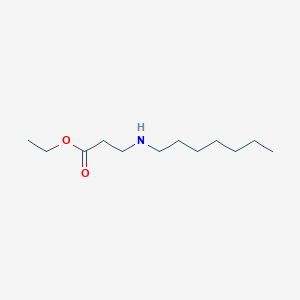

Hydroxy-o-tolyl-acetic acid is a biochemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Hydroxy-o-tolyl-acetic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The linear formula is CH3C6H4CH2CO2H .

Chemical Reactions Analysis

While specific chemical reactions involving Hydroxy-o-tolyl-acetic acid are not detailed in the search results, it’s worth noting that esters, which are similar compounds, can undergo hydrolysis, a reaction where they are split with water .

Physical And Chemical Properties Analysis

Hydroxy-o-tolyl-acetic acid is a solid substance . It has a predicted melting point of 97.24°C, a boiling point of approximately 337.3°C at 760 mmHg, a density of approximately 1.3 g/cm3, and a refractive index of n20D 1.58 .

科学研究应用

美拉德反应中的糖类分解

一项研究探索了美拉德反应中通过糖类分解生成乙酸的过程,这一过程与食品化学相关。研究发现,在受控条件下,可以由葡萄糖生成乙酸,突出了水解β-二羰基裂解机制作为有机酸生成途径 (Davidek, Devaud, Robert, & Blank, 2006).

α-羟基酸对皮肤的影响

对包括乙醇酸和乳酸在内的α-羟基酸 (AHA) 的研究表明了其在皮肤再生中的有效性。这些化合物加速脱屑和表皮重塑,可以改善光损伤的皮肤 (Yamamoto, Uede, Yonei, Kishioka, Ohtani, & Furukawa, 2006).

从生物质水解物中去除乙酸

在生物燃料生产中,生物质水解物中乙酸的存在会抑制微生物发酵。研究比较了阴离子交换膜和树脂去除乙酸的效率,表明膜在产能和糖损失方面可能提供更好的性能,从而可能改善生物转化过程 (Wickramasinghe & Grzenia, 2006).

生物转化和手性助剂

对 2-羟基-2-(乙氧苯基膦酰基)乙酸这种有机磷化合物的研究表明了其在生物转化和手性助剂化合物中的潜力。这些研究展示了其衍生物的立体选择性水解及其作为胺和醇的手性衍生化剂的适用性,为有机合成和药物应用提供了见解 (Majewska, 2015; Majewska, 2019).

在乙酸胁迫下生长和聚羟基丁酸酯生产

已经研究了铜绿假单胞菌在乙酸存在下的生长及其对聚羟基丁酸酯 (PHB) 的生产,结果表明,尽管乙酸在较高浓度下具有抑制作用,但细菌可以利用乙酸进行生长和 PHB 生产。这项研究对使用木质纤维素水解物进行生物塑料生产具有影响 (Marudkla, Lee, Wannawilai, Chisti, & Sirisansaneeyakul, 2018).

未来方向

While specific future directions for Hydroxy-o-tolyl-acetic acid are not detailed in the search results, it’s worth noting that indole derivatives, which are structurally similar to Hydroxy-o-tolyl-acetic acid, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

作用机制

Mode of Action

It’s known that aromatic compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact interaction of Hydroxy-o-tolyl-acetic acid with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It’s known that aromatic compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways and their downstream effects related to Hydroxy-o-tolyl-acetic acid are subjects for future research.

属性

IUPAC Name |

2-hydroxy-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHVBUDHMBQPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)

![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)

![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)